methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate
Description
Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine core linked to a sulfonyl-substituted benzoate ester. The compound’s complexity arises from its fused ring system, which confers rigidity and may enhance binding affinity to biological targets.
Properties
IUPAC Name |
methyl 4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-9-17-19-10-14-11-21(8-7-16(14)22(17)20-12)27(24,25)15-5-3-13(4-6-15)18(23)26-2/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSMTQYROFFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate, several synthetic routes can be employed. A common approach involves the condensation of 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine with benzenesulfonyl chloride, followed by esterification with methanol. The reaction typically occurs under mild conditions, utilizing a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods: For industrial production, the synthesis can be scaled up by using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving automated control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can oxidize the compound, leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the benzoate ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, facilitated by nucleophiles such as amines or thiols, under basic conditions.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
In Chemistry: The unique structure of methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds.
In Biology: The compound’s biological activity is being explored for its potential as an enzyme inhibitor. Its structure suggests it may interact with specific biological targets, potentially modulating enzyme activity.
In Medicine: Researchers are investigating its potential as a lead compound for drug development, particularly for diseases where enzyme inhibition is therapeutic, such as cancer or inflammatory diseases.
In Industry: The compound’s reactivity and stability make it suitable for use in the manufacture of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. It is hypothesized to bind to active sites of enzymes, inhibiting their catalytic activity. This inhibition could occur through competitive or non-competitive binding, depending on the enzyme and the compound's affinity for the binding site.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyrido-Pyrimidine Cores
A closely related compound, 3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one (CAS 1797735-73-9), shares the pyrazolo-pyrido-pyrimidine core but replaces the sulfonyl benzoate with a quinazolinone group. Key differences include:
- Molecular Weight : 374.4 vs. the target compound’s higher mass due to the sulfonyl benzoate group.
Pyrazolo-Pyrimidinone Derivatives
Compounds like 3,6-dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (e.g., 8a–e) feature a simpler pyrazolo-pyrimidinone core. Comparison highlights:
- Synthetic Routes : These derivatives are synthesized via condensation reactions with aromatic amines, differing from the sulfonylation steps required for the target compound .
Pyrazolo-Pyrazine and Pyrido-Pyrimidinone Derivatives
Examples from a 2023 European Patent Application include 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one . Key distinctions:
- Heterocycle Arrangement : Pyrazolo-pyrazine cores lack the pyrido-pyrimidine fusion, altering electronic properties.
- Pharmacokinetic Profiles : Substituents like piperazinyl groups may improve blood-brain barrier penetration compared to sulfonyl benzoates .
Tetrahydroimidazo-Pyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and 2d exhibit fused imidazo-pyridine systems. Comparisons include:
- Functional Groups: Nitro and cyano substituents enhance electrophilicity, unlike the sulfonyl group’s electron-withdrawing nature.
- Synthetic Yields : Reported yields (~50-55%) suggest challenges in synthesizing complex heterocycles, a common issue for the target compound .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Core Structure | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | Pyrazolo-pyrido-pyrimidine | C₂₁H₂₁N₅O₄S | 439.5 | Sulfonyl benzoate |
| 3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one | Pyrazolo-pyrido-pyrimidine | C₂₀H₁₈N₆O₂ | 374.4 | Quinazolinone |
| 3,6-Dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | Pyrazolo-pyrimidinone | C₁₉H₁₇N₅O | 331.4 | Aromatic amines |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | Imidazo-pyridine | C₂₉H₂₅N₅O₇ | 555.5 | Cyano, nitro, ester groups |
Table 2. Functional Group Impact on Reactivity
| Compound Class | Key Functional Group | Electrophilicity (Relative) | Metabolic Stability |
|---|---|---|---|
| Sulfonyl benzoate derivatives | Sulfonyl group | Moderate | High (ester hydrolysis) |
| Quinazolinone derivatives | Ketone | Low | Moderate |
| Nitro-substituted imidazo-pyridines | Nitro group | High | Low (reduction prone) |
Research Findings and Methodological Insights
- Structural Similarity Analysis : Graph-based comparison methods (e.g., Tanimoto coefficients) quantify differences in heterocycle arrangement and substituent effects, aiding in patentability assessments .
- Metabolic Stability : The sulfonyl group in the target compound may reduce glutathione (GSH) binding compared to nitro-substituted analogues, as shown in WuXi AppTec’s GSH conjugation models .
- Computational Validation : DFT-based NMR shift calculations (as in ) could predict the target compound’s spectral data, ensuring synthetic accuracy .
Biological Activity
Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate is a complex compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate the pyrazolo-pyridopyrimidine core within a benzoate framework. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with sulfonyl groups demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. It has been observed to induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, it may inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation . This inhibition can lead to cell cycle arrest and subsequent apoptosis in tumor cells.
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory effects. It shows strong inhibitory activity against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's . Additionally, its interaction with bovine serum albumin (BSA) suggests potential for drug delivery applications due to favorable binding characteristics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to specific active sites on enzymes like CDK2 and AChE, the compound can effectively inhibit their function.
- Apoptosis Induction : The activation of intrinsic apoptotic pathways leads to programmed cell death in cancerous cells.
- Antimicrobial Action : The sulfonyl group enhances the compound's ability to penetrate bacterial membranes and disrupt essential cellular processes.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antibacterial Activity : A recent study evaluated various derivatives against multiple bacterial strains. The results indicated that compounds with similar structures showed up to 70% inhibition against Staphylococcus aureus , demonstrating significant antibacterial potential .
- Anticancer Research : In vitro studies have shown that this compound can reduce viability in several cancer cell lines by inducing apoptosis through mitochondrial pathways .
Q & A
Q. What are the standard synthetic routes for methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting pyrazole derivatives with functionalized pyridines or pyrimidines under acidic or basic conditions (e.g., pyridine reflux) to form the fused heterocyclic core .
- Sulfonation : Introducing the sulfonyl group via reaction with sulfonating agents (e.g., chlorosulfonic acid) at position 7 of the pyrazolo-pyrido-pyrimidine scaffold .
- Esterification : Final coupling with methyl 4-(chlorosulfonyl)benzoate under nucleophilic conditions. Key Tools : Thin-layer chromatography (TLC) for monitoring reaction progress .
Q. How is the compound characterized using spectroscopic methods?
- 1H/13C NMR : Assign signals for aromatic protons (δ 7.1–8.5 ppm), methyl groups (δ 2.0–3.9 ppm), and sulfonyl/ester functionalities (e.g., ester carbonyl at ~170 ppm in 13C NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks) with <2 ppm error .
- IR Spectroscopy : Identify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and ester (C=O stretch ~1720 cm⁻¹) groups .
Q. What safety precautions are critical during handling?
- Use fume hoods to avoid inhalation; wash skin/eyes immediately upon contact with soap/water .
- Store in inert atmospheres (argon) due to potential sensitivity to moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, pyridine as a solvent enhances nucleophilicity in esterification steps .
- Statistical Modeling : Analyze reaction time vs. yield trade-offs. A study on pyrazolo-pyrimidines achieved 69% yield via 6-hour reflux in pyridine . Example Optimization Table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +25% efficiency |
| Catalyst (K2CO3) | 1.2–1.5 equivalents | Prevents side reactions |
| Reaction Time | 6–8 hours | Maximizes conversion |
Q. How to resolve contradictions in spectral data during structural elucidation?
- X-ray Crystallography : Refine ambiguous NMR assignments (e.g., distinguishing diastereotopic protons) using SHELXL for small-molecule refinement .
- DEPT-135 NMR : Differentiate CH2/CH3 groups in the dihydropyrido ring .
- Cross-Validation : Compare experimental IR peaks (e.g., sulfonyl stretches) with computational DFT predictions .
Q. What computational methods predict the compound’s reactivity for functionalization?
- DFT Calculations : Model electrophilic substitution sites using Gaussian09 at the B3LYP/6-31G* level. For example, the sulfonyl group’s electron-withdrawing effect directs substitutions to the para position of the benzoate ring .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize solubility .
Q. How to analyze structure-activity relationships (SAR) for pharmacological potential?
- Bioisosteric Replacement : Compare analogs (e.g., replacing methyl with cyclopentyl) to assess lipophilicity (logP) and binding affinity .
- In Silico Docking : Use AutoDock Vina to predict interactions with kinase targets (e.g., CDK2), guided by the sulfonyl group’s hydrogen-bonding capability .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed elemental analysis?
- Purification : Re-crystallize from ethyl acetate/hexane to remove trace solvents (e.g., residual DMF) that skew carbon/nitrogen ratios .
- High-Resolution MS : Validate molecular formula accuracy (e.g., HRMS-ESI for [M+H]+ with <1 ppm error) .
Q. Why might NMR spectra show unexpected splitting patterns?
- Dynamic Effects : Restricted rotation in the dihydropyrido ring causes diastereotopic splitting of methylene protons (δ 3.2–4.1 ppm). Use variable-temperature NMR to confirm .
- Impurity Profiling : Check for residual starting materials (e.g., unreacted pyrazole derivatives) via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
